7-[(oxiran-2-yl)methoxy]quinazoline
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Overview
Description
7-[(oxiran-2-yl)methoxy]quinazoline is a heterocyclic compound that features a quinazoline core structure with an epoxide group attached via a methoxy linker. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the epoxide group in this compound adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(oxiran-2-yl)methoxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzonitrile with formic acid.
Attachment of the Epoxide Group: The epoxide group can be introduced by reacting the quinazoline derivative with an epoxide precursor, such as epichlorohydrin, under basic conditions. This reaction typically involves the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents that are environmentally friendly and economically viable are often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-[(oxiran-2-yl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including 7-[(oxiran-2-yl)methoxy]quinazoline, are being explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, which lacks the epoxide group.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Quinoxaline: A similar heterocyclic compound with a different nitrogen arrangement.
Uniqueness
7-[(oxiran-2-yl)methoxy]quinazoline is unique due to the presence of the epoxide group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other quinazoline derivatives and contributes to its diverse biological activities.
Properties
CAS No. |
2408966-04-9 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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